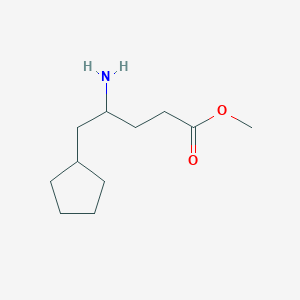
(R)-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is a chiral alcohol compound with a specific stereochemistry It is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a hydroxyl group on the propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one using chiral catalysts or reagents to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one or 1-(4-Methoxy-3,5-dimethylphenyl)propanal.
Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a chiral building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its stereochemistry is crucial in determining its biological activity and interactions with molecular targets.
Industry: In the industrial sector, ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol and its derivatives depends on their specific molecular targets. In general, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)propan-2-ol
- 1-(3,5-Dimethylphenyl)propan-2-ol
- 1-(4-Methoxy-3,5-dimethylphenyl)ethanol
Uniqueness: ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of structural features can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2R)-1-(4-methoxy-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6,10,13H,7H2,1-4H3/t10-/m1/s1 |
Clé InChI |
AHJCJFWXVQTYOQ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC)C)C[C@@H](C)O |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







aminehydrochloride](/img/structure/B13597053.png)








